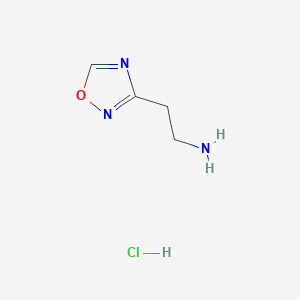

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole ring linked to an ethylamine backbone. The oxadiazole moiety, a five-membered ring containing two nitrogen and one oxygen atom, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and drug discovery. Its molecular formula is C₅H₁₀ClN₃O (molecular weight: 163.61 g/mol), with a purity typically ≥95% . The hydrochloride salt enhances stability and solubility, facilitating its use in biological assays.

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential for structure-activity relationship (SAR) and activity potential .

Mode of Action

It is known that 1,2,4-oxadiazoles can inhibit the atpase activity of gyrase, which blocks the introduction of negative supercoils in dna and traps the chromosome in a positively supercoiled state . This can have a downstream impact on cell physiology and division .

Biochemical Pathways

The inhibition of gyrase activity can affect dna replication and transcription, potentially leading to cell death .

Result of Action

The inhibition of gyrase activity can lead to the disruption of dna replication and transcription, potentially leading to cell death .

Analyse Biochimique

Biochemical Properties

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the stability and specificity of the biochemical reactions involving this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of genes involved in metabolic processes, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of this compound in cellular processes .

Activité Biologique

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C4H8ClN3O |

| Molecular Weight | 151.58 g/mol |

| Chemical Class | Oxadiazole Derivative |

Antimicrobial Activity

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by Chang et al. evaluated the antimicrobial activity of several oxadiazole derivatives. The minimum inhibitory concentration (MIC) for this compound was found to be comparable to established antibiotics such as vancomycin against Clostridioides difficile and multidrug-resistant Enterococcus faecium .

| Pathogen | MIC (μg/mL) |

|---|---|

| C. difficile | 6 |

| E. faecium | 12 |

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. It has been noted for its ability to inhibit cancer cell proliferation through multiple mechanisms.

The compound exerts its anticancer effects by modulating pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways .

Case Study: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, this compound exhibited significant growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of oxadiazole derivatives. Studies suggest that these compounds may offer protection against neurodegenerative diseases through antioxidant mechanisms and cholinesterase inhibition.

Research Findings

A series of new derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The results indicated that certain modifications to the oxadiazole structure enhanced AChE inhibition .

| Derivative | AChE Inhibition (%) |

|---|---|

| Compound A | 45 |

| Compound B | 60 |

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have identified compounds related to 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride as promising candidates for antimalarial drug development. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the survival of Plasmodium species. The compound demonstrated significant efficacy against both blood and liver stages of malaria parasites, indicating its potential for prophylactic use .

Anticancer Properties

The oxadiazole moiety has been extensively studied for its anticancer properties. A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated against various cancer cell lines. Notably, compounds exhibiting selective inhibition of human carbonic anhydrases (hCA IX and XII) showed potent anticancer activity at nanomolar concentrations. These findings suggest that this compound could be a valuable scaffold for developing new anticancer agents .

Structure-Activity Relationship Studies

The synthesis of this compound has facilitated structure-activity relationship (SAR) studies that are critical for optimizing drug efficacy. Research has shown that modifications to the oxadiazole ring can lead to enhanced biological activity against resistant strains of cancer and parasitic diseases. For example, compounds with specific substitutions on the oxadiazole ring demonstrated improved potency against Trypanosoma cruzi and chronic myeloid leukemia cell lines .

Novel Synthesis Protocols

Innovative synthetic methodologies have been developed to create diverse oxadiazole derivatives quickly. One notable approach involves using microwave irradiation to synthesize these compounds efficiently on a silica-supported system. This method not only accelerates the synthesis process but also enhances the yield and purity of the target compounds .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of a nitrile with hydroxylamine or its derivatives under acidic/basic conditions.

Amine Functionalization : Alkylation or reductive amination to introduce the ethanamine moiety.

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) followed by crystallization .

Key Factors for Yield Optimization :

- Reagent Stoichiometry : Excess hydroxylamine improves cyclization efficiency.

- Reaction Temperature : Controlled heating (~80°C) prevents side reactions during oxadiazole formation.

- Purification : Column chromatography or recrystallization enhances purity (>95%) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole Formation | NH₂OH·HCl, EtOH, 80°C | 65–75 | |

| Amine Alkylation | NaBH₄, THF, RT | 80–85 | |

| Salt Formation | HCl (g), EtOH | 90–95 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- C18 column, mobile phase: MeCN/H₂O (0.1% TFA), retention time ~5.6 min (≥98% purity) .

- Mass Spectrometry (MS) :

Table 2: Analytical Parameters

| Method | Key Parameters | Target Values |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 8.7 (s, 1H, oxadiazole) |

| HPLC | C18, 254 nm | Retention time: 5.6 min |

| MS | ESI+, scan range 50–500 | m/z 158.1 |

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxadiazole ring influence the compound's reactivity and interaction with biological targets?

Methodological Answer :

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs) :

Example :

2-(5-Methoxy-oxadiazol-3-yl)ethan-1-amine shows 30% higher solubility in PBS than the tert-butyl analogue but lower membrane permeability .

Q. What strategies can resolve discrepancies in pharmacological data between in vitro and in vivo studies involving this amine derivative?

Methodological Answer :

- Bioavailability Analysis :

- Metabolite Profiling :

- Dose Adjustments :

Case Study :

In vitro IC₅₀ values for serotonin receptor binding (5 nM) may not correlate with in vivo ED₅₀ due to first-pass metabolism. Co-administration with CYP450 inhibitors (e.g., ketoconazole) restores efficacy .

Q. How can one design experiments to assess the compound's role as a substrate or inhibitor for transaminases?

Methodological Answer :

- Colorimetric Assays :

- Kinetic Analysis :

- Vary substrate concentrations (0.1–10 mM) to determine Kₘ and Vₘₐₓ using Lineweaver-Burk plots.

- Inhibition Screening :

Table 3: Example Transaminase Assay Conditions

| Parameter | Value |

|---|---|

| Enzyme Source | Recombinant human GOT1 |

| Substrate | 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine (1 mM) |

| Detection | UV/Vis at 405 nm (nitrophenol) |

| Reference |

Q. Notes

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

This section compares the target compound with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent-Based Analogs

Key Observations :

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and metabolic stability but may reduce reactivity .

- Bulky Groups (e.g., tert-Butyl) : Enhance lipophilicity and membrane permeability but may hinder target binding .

- Aromatic/Planar Substituents (e.g., Pyridinyl, Benzoxazolyl) : Facilitate interactions with aromatic residues in enzymes or receptors, relevant for CNS or anticancer applications .

Backbone Modifications

Alterations to the ethylamine backbone or its substitution position yield distinct analogs:

Table 2: Backbone-Modified Analogs

Key Observations :

- C3 vs. C5 Substitution : Positional isomerism affects electronic distribution and steric accessibility .

Propriétés

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-8-7-4;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZMTUBRBDVXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-77-5 | |

| Record name | 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.